3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVCAGVOKOSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: 3-chlorobenzoic acid and 4-ethoxy-1,3-benzothiazol-2-amine.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cellular signaling pathways associated with growth and survival .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. This compound has shown efficacy against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Herbicidal Activity
The structural characteristics of benzothiazole derivatives make them suitable for agricultural applications as herbicides. Preliminary studies have indicated that this compound can inhibit weed growth effectively.
Case Study:
Field trials demonstrated that the application of this compound at specific concentrations resulted in significant suppression of common weeds without adversely affecting crop yield. The mode of action appears to involve inhibition of photosynthesis and disruption of metabolic pathways in target plants .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research has shown its potential in creating polymers with enhanced thermal stability and electrical conductivity.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability (°C) | >250 |
| Electrical Conductivity (S/m) | 10^-5 |
These materials can be utilized in electronic devices and coatings, showcasing the versatility of this compound beyond biological applications .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzothiazol-2-yl Benzamide Derivatives
Key Observations :
Crystallographic Data:
- Planarity : Compounds like N-(Benzothiazol-2-yl)-3-chlorobenzamide exhibit near-planar molecular geometries, stabilized by intramolecular N–H⋯N and C–H⋯O interactions . Similar planarity is expected in the target compound.
- Crystal Packing : Derivatives such as 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide crystallize in orthorhombic systems (space group P2₁2₁2₁) with Z = 4 and distinct hydrogen-bonded networks .
Key Insights :
- For instance, methyl-substituted BTC-h shows moderate Gram-positive activity .
- The ethoxy group may enhance pharmacokinetic properties (e.g., solubility, bioavailability) compared to simpler derivatives .
Biological Activity
3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anti-cancer and antimicrobial agent.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 334.82 g/mol
The biological activity of this compound involves several mechanisms:
-
Anticancer Activity :
- This compound demonstrates significant inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
- The mechanism involves the modulation of key signaling pathways such as IL-6 and TNF-α, which are crucial in inflammation and cancer progression.
- Antimicrobial Activity :
Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:
Table 1: Biological Activities of Benzothiazole Derivatives
Case Studies
- Antitumor Efficacy : In a study involving various benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of A431 and A549 cells at concentrations ranging from 1 to 4 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against several pathogens. The compound showed potent activity against E. coli and S. aureus with minimal inhibitory concentrations below 10 µM, indicating its potential as an effective antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the condensation of a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with 4-ethoxy-1,3-benzothiazol-2-amine. Key steps include:
- Amide bond formation : Reacting the amine with the acyl chloride in pyridine or dichloromethane under controlled temperatures (room temperature or reflux) .
- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the pure product . Critical parameters include solvent choice (e.g., pyridine for acid scavenging) and reaction time, which influence yield and purity.
Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm the presence of the benzamide core, ethoxy group, and benzothiazole moiety .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H···N bonds) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What biological assays are suitable for initial activity screening?
- Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays .
- Protein-ligand interaction studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity .
Advanced Questions
Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or impurities. Strategies include:
- Orthogonal validation : Use alternative assays (e.g., calorimetry vs. fluorescence) to confirm activity .
- Purity analysis : Employ HPLC (>95% purity threshold) to rule out byproduct interference .
- Molecular docking : Compare binding modes in silico with structural analogs to identify key interactions (e.g., benzothiazole’s role in hydrophobic pockets) .
Q. What strategies optimize reaction yields in its synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst selection : Palladium catalysts for coupling reactions or acid scavengers (e.g., DMAP) for amidation .
- Temperature control : Reflux for faster kinetics vs. room temperature to minimize side reactions .
- Workup protocols : Sequential washing (e.g., NaHCO to remove unreacted acyl chloride) improves purity .
Q. How does the benzothiazole moiety influence bioactivity?
The benzothiazole ring enhances:
- Hydrophobic interactions : Binds to enzyme pockets (e.g., PFOR’s active site) .
- Electron-withdrawing effects : Stabilizes the amide bond, improving metabolic stability .
- Structure-activity relationships (SAR) : Modifying the ethoxy group at position 4 alters solubility and target selectivity. For example, bulkier substituents may reduce cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
